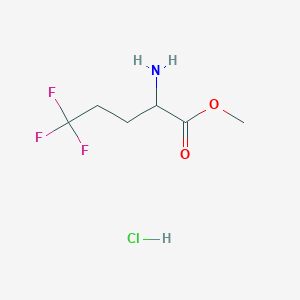
(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride is a compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and chemical industries
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride can be achieved through several methods. One common approach involves the reaction of (2R)-2-amino-3-phenylpropylamine with a carbamoyl chloride derivative under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage .
Another method involves the use of dimethyl carbonate as a carbamoylating agent. This reaction can be carried out in the presence of a catalyst, such as iron-chrome catalyst TZC-3/1, at elevated temperatures (around 150°C) to achieve high yields of the desired carbamate .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves the use of flow systems and solid catalysts to enhance efficiency and reduce the use of hazardous materials. For example, the reaction of primary amines with dimethyl carbonate in a flow system over solid catalysts has been shown to be an effective and environmentally friendly method for producing carbamates .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized carbamates or other derivatives .
Aplicaciones Científicas De Investigación
(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: A simpler carbamate with similar reactivity but different applications.
Ethyl carbamate: Another carbamate with distinct properties and uses in different fields.
N-carbamoyl imines: Compounds with similar carbamate groups but different structural features and reactivity
Uniqueness
(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride is unique due to its specific stereochemistry and the presence of both amino and phenyl groups.
Propiedades
Fórmula molecular |
C11H16ClN3O3 |
|---|---|
Peso molecular |
273.71 g/mol |
Nombre IUPAC |
[(2R)-2-amino-3-phenylpropyl] N-carbamoylcarbamate;hydrochloride |
InChI |
InChI=1S/C11H15N3O3.ClH/c12-9(6-8-4-2-1-3-5-8)7-17-11(16)14-10(13)15;/h1-5,9H,6-7,12H2,(H3,13,14,15,16);1H/t9-;/m1./s1 |
Clave InChI |
JKEICXXZTGKVQY-SBSPUUFOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](COC(=O)NC(=O)N)N.Cl |
SMILES canónico |
C1=CC=C(C=C1)CC(COC(=O)NC(=O)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


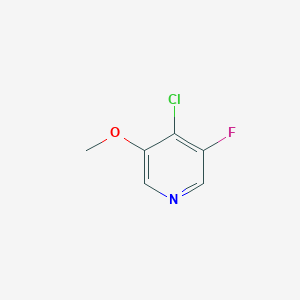

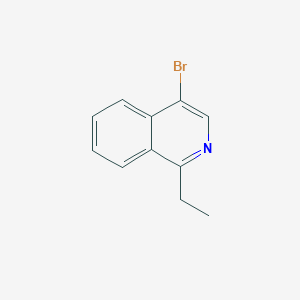
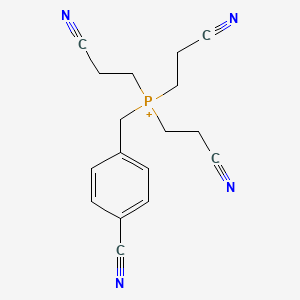
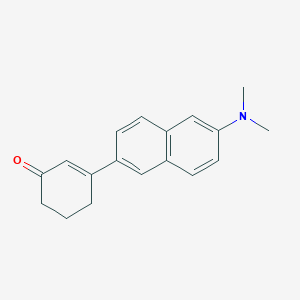
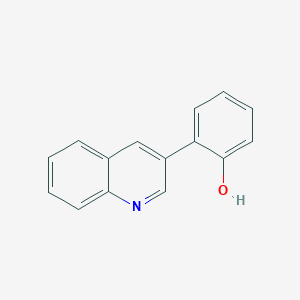
![N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(((1,3-dimethyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide](/img/structure/B12834236.png)
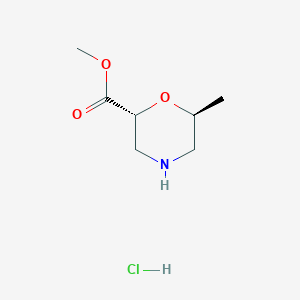
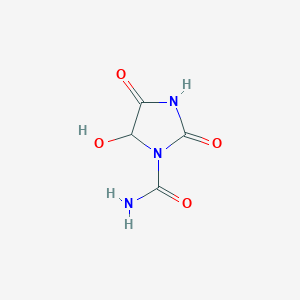
![3-(4-(6-Methoxybenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol](/img/structure/B12834260.png)

![3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B12834300.png)
![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B12834304.png)
